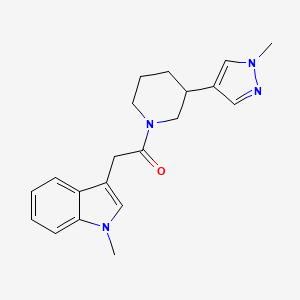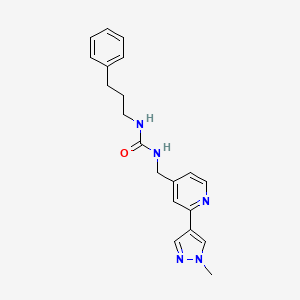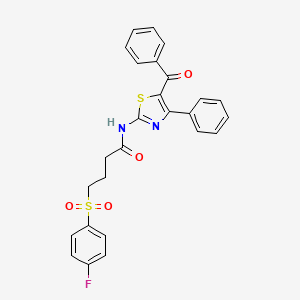![molecular formula C25H19FN2OS2 B2662907 2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-32-9](/img/structure/B2662907.png)
2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound known for its potential applications in various fields of chemistry and pharmacology. Characterized by its unique structural features, it has gained interest among researchers for its possible biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The key synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidinone Core: : This involves the condensation of a substituted 4-aminothiophene-2-carboxylic acid or its derivatives with an appropriate aldehyde or ketone under acidic or basic conditions to yield the thienopyrimidinone core.
Introduction of the Benzhydrylthio Group: : The addition of the benzhydrylthio group can be achieved through a nucleophilic substitution reaction, where a benzhydryl halide reacts with a thiol derivative of the thienopyrimidinone intermediate.
Incorporation of the 4-Fluorophenyl Group: : This step involves coupling the 4-fluorophenyl moiety, typically through a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Industrial Production Methods
Scaling up the synthesis for industrial production would necessitate optimization of reaction conditions to ensure high yield and purity of the compound. Continuous flow synthesis techniques and automation could play vital roles in achieving efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidative transformations at various positions, influenced by the nature of the substituents and the reaction environment.
Reduction: : Reduction reactions may be employed to modify the thienopyrimidinone core or the attached substituents, using reagents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can alter the functional groups attached to the core structure, allowing for extensive derivatization.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation reagents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The reaction products depend on the specific conditions and reagents used, leading to derivatives with potentially enhanced biological activities or modified physicochemical properties.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: : The compound serves as a versatile intermediate for the synthesis of more complex molecules.
Catalysis: : It can be used in the development of novel catalytic systems for organic transformations.
Biology and Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biochemistry: : Studied for its interaction with biological macromolecules and cellular pathways.
Industry
Materials Science:
Agrochemicals: : Explored for its use in the development of new pesticides or herbicides.
Mécanisme D'action
The precise mechanism by which 2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exerts its effects varies depending on its application. Generally, it involves:
Molecular Targets: : Binding to specific proteins or enzymes, modulating their activity.
Pathways Involved: : Influencing key signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other thienopyrimidinone derivatives, the benzhydrylthio and 4-fluorophenyl substituents impart unique electronic and steric properties, potentially enhancing its biological activity and selectivity.
Similar Compounds
2-(Diphenylmethylthio)-4(3H)-pyrimidinone: : Lacks the 4-fluorophenyl group but shares the benzhydrylthio moiety.
4-Phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: : Contains a phenyl group instead of the 4-fluorophenyl group.
By presenting these comparisons, researchers can better understand the distinctiveness and potential advantages of 2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
Propriétés
IUPAC Name |
2-benzhydrylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2OS2/c26-19-11-13-20(14-12-19)28-24(29)23-21(15-16-30-23)27-25(28)31-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPGTUUFQBAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662829.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)

![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2662834.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)


![3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2662842.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2662844.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2662846.png)
